DL-Buthionine-(S,R)-sulfoximine (hydrochloride)

γ-glutamylcysteine synthetase enzyme inhibition glutathione biosynthesis

Differing BSO formulations yield divergent outcomes. Only L-(S)-diastereomer potently inhibits γ-GCS; L-(R)-isomer is weakly active, D-isomers inactive. Stereoselective pharmacokinetics mean DL-BSO vs. L-BSO produce distinct pharmacodynamic profiles. This DL-BSO HCl is a well-characterized mixture with documented isomer ratios, ensuring reproducible GSH depletion kinetics across ferroptosis, chemosensitization (melanoma IC50: 1.9 µM), and parasitology studies. Verify lot-specific composition for consistent results.

Molecular Formula C8H19ClN2O3S
Molecular Weight 258.77 g/mol
Cat. No. B8085318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Buthionine-(S,R)-sulfoximine (hydrochloride)
Molecular FormulaC8H19ClN2O3S
Molecular Weight258.77 g/mol
Structural Identifiers
SMILESCCCCS(=N)(=O)CCC(C(=O)O)N.Cl
InChIInChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H
InChIKeyFMWPIVFRJOQKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Buthionine-(S,R)-sulfoximine (hydrochloride): A Potent and Specific Inhibitor of Glutamylcysteine Synthetase for Glutathione Depletion Research


DL-Buthionine-(S,R)-sulfoximine (hydrochloride), also known as BSO hydrochloride or NSC 326231, is a synthetic sulfoximine-based amino acid analog that functions as a potent, cell-permeable, and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS, also known as glutamate-cysteine ligase, GCL), the rate-limiting enzyme in glutathione (GSH) biosynthesis [1]. The compound is supplied as a mixture of four stereoisomers (DL-buthionine (SR)-sulfoximine) and is widely used as a pharmacological tool to induce experimental glutathione depletion in vitro and in vivo, with applications spanning cancer chemosensitization, ferroptosis induction, oxidative stress research, and parasitology [2].

Why DL-Buthionine-(S,R)-sulfoximine (hydrochloride) Cannot Be Interchanged with Other GSH Modulators or BSO Isomers Without Experimental Revalidation


Substituting DL-buthionine-(S,R)-sulfoximine hydrochloride with other glutathione-depleting agents (e.g., diethylmaleate, ethacrynic acid) or even alternative BSO diastereomeric mixtures introduces substantial experimental variability. The compound exists as a mixture of four stereoisomers, of which only the L-buthionine-(S)-sulfoximine diastereomer is a potent, mechanism-based, irreversible inhibitor of γ-glutamylcysteine synthetase; the L-(R)-diastereomer exhibits only weak, reversible inhibition, and the D-isomers are essentially inactive [1]. Furthermore, the R- and S-diastereomers exhibit stereoselective pharmacokinetics in vivo, with R-BSO being eliminated approximately 25% faster than the active S-isomer, meaning that different BSO formulations (L-BSO vs. DL-BSO) yield different pharmacodynamic profiles [2]. Even among other GSH synthesis inhibitors, BSO is approximately 100-fold more effective at inhibiting γ-glutamylcysteine synthetase than methionine sulfoximine and roughly 20-fold more effective than prothionine sulfoximine [3]. Therefore, substitution without revalidation of isomer composition and dosing regimen may lead to irreproducible glutathione depletion kinetics and confounding experimental outcomes.

Quantitative Differentiation Evidence for DL-Buthionine-(S,R)-sulfoximine (hydrochloride) Selection


DL-Buthionine-(S,R)-sulfoximine Exhibits ≥100-Fold Greater γ-Glutamylcysteine Synthetase Inhibition Than Methionine Sulfoximine

DL-Buthionine-(S,R)-sulfoximine is a structural analog of methionine sulfoximine but demonstrates dramatically enhanced inhibitory potency against γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione biosynthesis. In direct comparative enzymatic studies, buthionine sulfoximine inhibits γ-glutamylcysteine synthetase at least 100 times more effectively than methionine sulfoximine and approximately 20 times more effectively than prothionine sulfoximine [1]. This enhanced potency arises from the substitution of the S-methyl group with an S-butyl moiety, which improves binding within the enzyme active site as a transition-state analog. The Ki for L-buthionine-(S,R)-sulfoximine against mammalian γ-glutamylcysteine synthetase is reported as 25 µM .

γ-glutamylcysteine synthetase enzyme inhibition glutathione biosynthesis sulfoximine analogs

Only the L-Buthionine-(S)-Sulfoximine Diastereomer Exhibits Potent, Irreversible γ-GCS Inhibition; L-(R) and D-Isomers Are Weak or Inactive

DL-Buthionine-(S,R)-sulfoximine is a mixture of four stereoisomers, but only one diastereomer, L-buthionine-(S)-sulfoximine, is responsible for the potent, irreversible, mechanism-based inhibition of γ-glutamylcysteine synthetase. In vitro studies directly comparing the purified diastereomers demonstrated that L-buthionine-(R)-sulfoximine is a relatively weak inhibitor of rat kidney γ-glutamylcysteine synthetase, binding competitively with L-glutamate. In contrast, L-buthionine-(S)-sulfoximine functions as a tight-binding, mechanism-based inhibitor [1]. In vivo administration to mice further confirmed this differential activity: L-buthionine-(S)-sulfoximine (0.2 mmol/kg) produced GSH depletion in liver, kidney, and pancreas equivalent to that achieved with L-buthionine-(SR)-sulfoximine (0.4 mmol/kg), whereas L-buthionine-(R)-sulfoximine (0.2 mmol/kg) caused no significant GSH depletion in liver or pancreas, with only modest depletion in kidney [1].

stereochemistry diastereomer activity structure-activity relationship mechanism-based inhibition

R-BSO (Inactive Diastereomer) Is Eliminated Approximately 25% Faster Than S-BSO (Active Diastereomer) in Human Patients

In a Phase I clinical study of L-buthionine SR-sulfoximine administered to cancer patients, the R- and S-diastereomers exhibited significantly different pharmacokinetic profiles. Total clearance, nonrenal clearance, and half-life differed by approximately 25% between the two isomers, with the R-(inactive) isomer being eliminated faster (higher clearance and shorter half-life) than the S-(active) isomer [1]. Specifically, renal clearance of both isomers approximated glomerular filtration rate and accounted for 64% of S-BSO total clearance and 56% of R-BSO total clearance. Nonrenal clearance was significantly greater for R-BSO compared with S-BSO (p < 0.05 by paired t-test), suggesting a metabolic elimination component with greater activity toward the R-isomer [1]. The plasma half-life of BSO was estimated at less than 2 hours [2].

stereoselective pharmacokinetics drug clearance clinical pharmacology diastereomer disposition

BSO Exhibits 54-Fold Higher Affinity (Lower Ki) for Parasite γ-Glutamylcysteine Synthetase Compared to Mammalian Enzyme

Comparative enzymology studies reveal that L-buthionine-(S,R)-sulfoximine exhibits substantially different binding affinity for γ-glutamylcysteine synthetase across species. The Ki value for BSO against γ-glutamylcysteine synthetase from the filarial parasite Onchocerca volvulus was determined to be 0.13 µM, which is 54-fold lower than the Ki value for the mammalian enzyme [1]. For reference, the Ki against mammalian (rat) γ-glutamylcysteine synthetase is approximately 25 µM . This differential sensitivity reflects structural variations in the enzyme active site between parasite and host, establishing BSO as a potential lead compound for antiparasitic drug development.

parasitology species selectivity enzyme inhibition drug target identification

Tumor Cell Line Sensitivity to BSO Varies 6.8-Fold Across Cancer Types, with Melanoma Cells Showing Greatest Sensitivity

The antiproliferative potency of L-buthionine-(S,R)-sulfoximine varies significantly across human tumor cell lines and primary tumor specimens. In melanoma, breast cancer, and ovarian cancer specimens, BSO exhibits IC50 values of 1.9 µM, 8.6 µM, and 29 µM, respectively, representing a 15.3-fold range in sensitivity . Similarly, in established cell lines, IC50 values for BSO against ZAZ melanoma, M14 melanoma, A2780 ovarian cancer, and MCF-7 breast cancer cells were reported as 4.9 µM, 18 µM, 8.5 µM, and 26.5 µM, respectively . This differential sensitivity is hypothesized to relate to baseline glutathione levels and the dependence of melanoma cells on GSH for detoxifying quinone intermediates generated during melanin synthesis [1].

cancer melanoma breast cancer ovarian cancer cell proliferation IC50

Clinical GSH Depletion Reaches Plateau at 40% of Baseline After Six Doses, with Near-Complete GCS Recovery Between Doses

In a Phase I clinical trial evaluating intravenous L-buthionine-SR-sulfoximine administered as 30-minute infusions every 12 hours, intracellular glutathione levels in peripheral mononuclear cells showed a consistent, non-dose-dependent, linear decrease with repeated BSO doses. Maximal GSH depletion reached 40% of baseline values (absolute values 200 to 250 ng/10⁶ PBLs) after the sixth BSO dose; extended BSO dosing schedules beyond six total BSO doses did not further deplete GSH, indicating a depletion plateau [1]. Notably, evaluation of γ-glutamylcysteine synthetase activity showed marked inhibition near the end of each infusion but near-complete recovery of GCS activity before the next BSO dose (every 12 hours), suggesting that this intermittent schedule allows enzyme resynthesis between infusions [1].

clinical trial pharmacodynamics glutathione depletion dosing schedule γ-GCS inhibition

Validated Research Applications for DL-Buthionine-(S,R)-sulfoximine (hydrochloride) Based on Quantitative Evidence


Chemosensitization of Drug-Resistant Tumors via Glutathione Depletion

DL-Buthionine-(S,R)-sulfoximine hydrochloride is employed to reverse resistance to alkylating agents (e.g., melphalan) and platinum compounds (e.g., cisplatin) by depleting intracellular glutathione, which otherwise conjugates and inactivates these chemotherapeutics. Clinical evidence demonstrates that BSO combined with melphalan produces significantly greater myelosuppression than melphalan alone (p < 0.001), confirming pharmacodynamic potentiation [1]. In vivo xenograft studies using continuous intravenous infusion of D,L-BSO (300-600 mg/kg/day) achieved greater than 95% reduction in tumor GSH levels [2]. Due to stereoselective pharmacokinetics favoring faster elimination of the inactive R-isomer, procurement of well-characterized material with documented isomer ratios is essential for reproducible chemosensitization outcomes [3].

Melanoma-Specific Research Leveraging Enhanced Tumor Sensitivity

Melanoma cells exhibit the greatest sensitivity to BSO among tested tumor types, with IC50 values as low as 1.9 µM in primary melanoma specimens, compared to 8.6 µM in breast and 29 µM in ovarian tumor specimens—a 15.3-fold differential [1]. This heightened sensitivity is mechanistically linked to the dependence of melanoma cells on glutathione for detoxifying quinone intermediates generated during melanin synthesis [2]. DL-Buthionine-(S,R)-sulfoximine hydrochloride is therefore particularly suited for melanoma-focused studies investigating GSH-dependent chemoresistance mechanisms, ferroptosis induction, and combination strategies with agents that generate oxidative stress specifically in melanocytic lineages.

Ferroptosis Induction and Oxidative Stress Pathway Dissection

As an irreversible inhibitor of γ-glutamylcysteine synthetase, DL-Buthionine-(S,R)-sulfoximine hydrochloride is a standard tool compound for inducing ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. BSO at 100 µM induces ferroptosis in A172 and T98G glioblastoma cells, and at 10 µM increases reactive oxygen species levels in HeLa cells [1]. Given that only the L-buthionine-(S)-sulfoximine diastereomer is the potent, mechanism-based inhibitor while L-(R)-sulfoximine is weakly active and D-isomers are inactive, the total glutathione depletion achieved per unit mass depends on diastereomeric composition [2]. Researchers conducting ferroptosis assays should verify lot-specific isomer composition or use purified L-BSO to ensure reproducible induction kinetics.

Antiparasitic Target Validation Exploiting Species-Selective γ-GCS Inhibition

BSO exhibits a 54-fold lower Ki (0.13 µM) for γ-glutamylcysteine synthetase from the filarial parasite Onchocerca volvulus compared to the mammalian enzyme (Ki ≈ 25 µM) [1][2]. This species-selectivity differential provides a favorable therapeutic window for antiparasitic research applications, enabling selective glutathione depletion in parasite models while minimizing host toxicity. DL-Buthionine-(S,R)-sulfoximine hydrochloride is therefore a validated tool for investigating glutathione-dependent antioxidant defense mechanisms in parasitic organisms and for target validation studies exploring γ-glutamylcysteine synthetase as a potential drug target in neglected tropical diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Buthionine-(S,R)-sulfoximine (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.